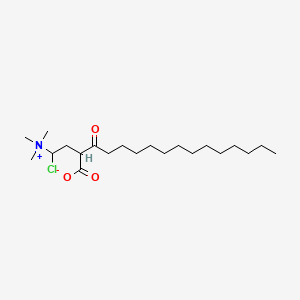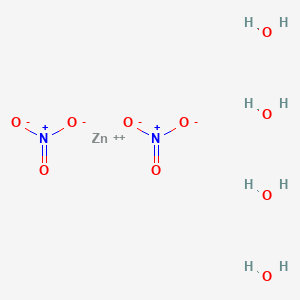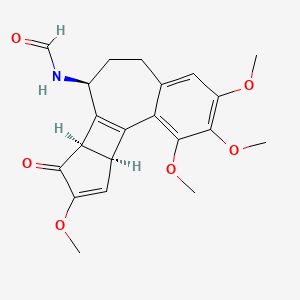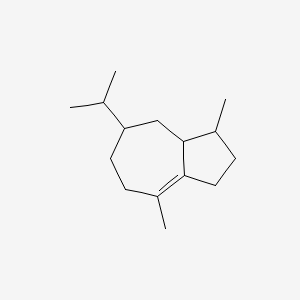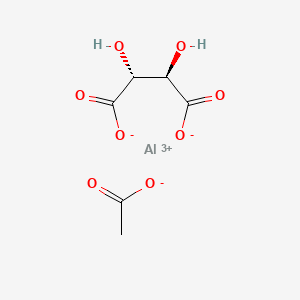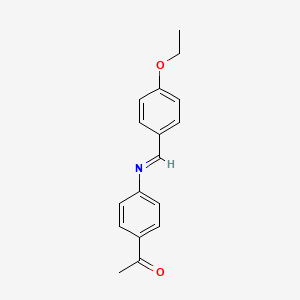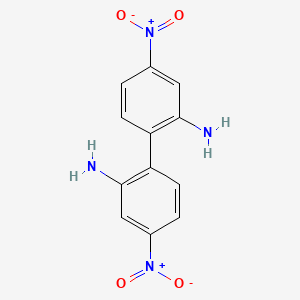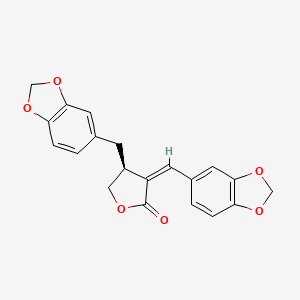
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one is a lignan compound isolated from the plant species Jatropha gossypiifolia. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one involves several steps, starting from the extraction of raw materials from Jatropha gossypiifolia. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the crude lignan mixture.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with ongoing studies to optimize the extraction and purification processes. The goal is to develop cost-effective and scalable methods for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one has shown promise in several areas of scientific research:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research indicates that this compound may have antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: this compound’s potential therapeutic effects are being explored in preclinical studies, particularly its role in treating various diseases.
Mécanisme D'action
The mechanism of action of (3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound is believed to interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: This compound may modulate signaling pathways such as NF-κB and MAPK, which are crucial in regulating inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one can be compared with other lignans such as:
Jatrophan: Another lignan isolated from , known for its antimicrobial properties.
Podophyllotoxin: A well-known lignan with significant anticancer activity.
Sesamin: A lignan found in sesame seeds, known for its antioxidant properties.
Uniqueness of this compound
This compound stands out due to its unique structural features and the specific biological activities it exhibits
Propriétés
Numéro CAS |
15914-41-7 |
|---|---|
Formule moléculaire |
C20H16O6 |
Poids moléculaire |
352.342 |
Nom IUPAC |
(3Z,4S)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |
InChI |
InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6-/t14-/m1/s1 |
Clé InChI |
CMJGAYUQSLJSCR-IJENKCAZSA-N |
SMILES |
C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



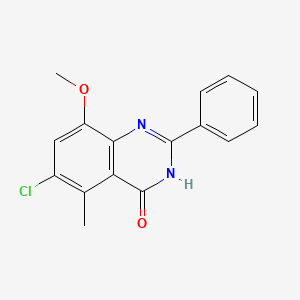
![N-[5-[1,6-Dihydro-2-hydroxy-5-octanoylamino-6-oxo-pyridin-3-ylimino]-1,2,5,6-tetrahydro-2,6-dioxopyridin-3-yl]octanamide](/img/structure/B579023.png)
